

# Histochemical staining procedures for various tissue components

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## Compound of Interest

Compound Name:	Merbromin
CAS No.:	15015-80-2
Cat. No.:	B10753784

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## Application Notes and Protocols for Histochemical Staining

These notes provide detailed procedures for the histochemical detection of major tissue components. The protocols are intended for use by researchers, scientists, and professionals in drug development for the qualitative and semi-quantitative analysis of tissues.

## Periodic Acid-Schiff (PAS) Staining for Carbohydrates

### Application Note

The Periodic Acid-Schiff (PAS) stain is a widely used histochemical method for the detection of polysaccharides such as glycogen, and mucosubstances such as glycoproteins, glycolipids, and mucins in tissue samples. The staining principle involves the oxidation of 1,2-glycols present in carbohydrates by periodic acid to form aldehydes. These aldehydes then react with Schiff's reagent to produce a distinctive magenta or purple color. This stain is commonly

employed in pathology to diagnose various conditions, including glycogen storage diseases, adenocarcinomas, and certain fungal infections.

## Quantitative Data Summary

Parameter	Value	Unit
Periodic Acid Solution	0.5 - 1.0	% (w/v)
Periodic Acid Incubation	5 - 10	minutes
Schiff Reagent Incubation	10 - 30	minutes
Harris's Hematoxylin Incubation	30 - 60	seconds
Optimal Temperature	20 - 25	°C

## Experimental Protocol

- Deparaffinization and Rehydration:

1. Immerse slides in two changes of xylene for 5 minutes each.
2. Transfer slides through two changes of 100% ethanol for 3 minutes each.
3. Hydrate through 95% and 70% ethanol for 3 minutes each.
4. Rinse thoroughly in distilled water.

- Oxidation:

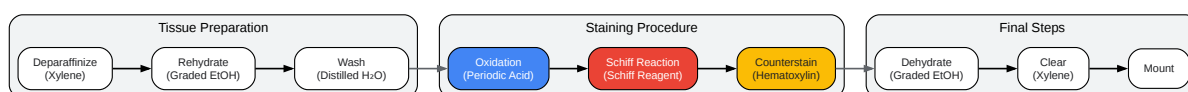
1. Place slides in 0.5% periodic acid solution for 5 minutes.
2. Rinse slides in three changes of distilled water.

- Schiff Reaction:

1. Immerse slides in Schiff reagent in a light-proof container for 15-30 minutes. A positive reaction will show a magenta color.

2. Wash slides in running tap water for 5-10 minutes to allow the color to develop fully.
- Counterstaining:
    1. Stain nuclei with Harris's hematoxylin for 30-60 seconds.
    2. Rinse briefly in tap water.
    3. "Blue" the nuclei by immersing in a weak alkaline solution (e.g., Scott's tap water substitute) for a few seconds.
    4. Rinse well in tap water.
  - Dehydration and Mounting:
    1. Dehydrate the sections through graded alcohols (95% and 100%).
    2. Clear in two changes of xylene for 3 minutes each.
    3. Mount with a permanent mounting medium.

## Workflow Diagram



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Caption: Workflow for Periodic Acid-Schiff (PAS) staining.

## Oil Red O Staining for Neutral Lipids

### Application Note

Oil Red O is a lysochrome (fat-soluble) diazo dye used for the visualization of neutral lipids and fatty acids in tissue sections. Because lipids are soluble in standard alcohol and xylene-based

clearing agents, this stain must be performed on frozen tissue sections. The principle of the stain is based on the greater solubility of the dye in the lipids than in its solvent. Oil Red O stains lipids a vibrant red-orange color, providing a stark contrast to the blue of the hematoxylin counterstain. It is frequently used in studies of metabolic diseases, such as atherosclerosis and steatosis.

## Quantitative Data Summary

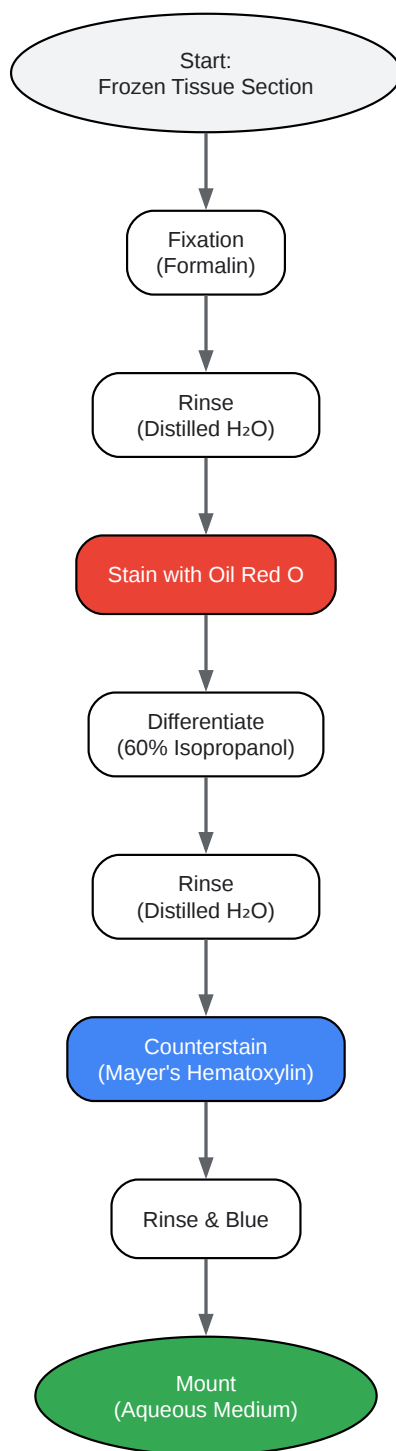
Parameter	Value	Unit
Oil Red O Stock Solution	0.3 - 0.5	% (w/v) in 99% isopropanol
Oil Red O Working Solution	6	mL stock per 4 mL Distilled H <sub>2</sub> O
Staining Incubation	10 - 15	minutes
Differentiator (Isopropanol)	60	% (v/v)
Mayer's Hematoxylin Incubation	1 - 2	minutes

## Experimental Protocol

- Tissue Preparation:
  1. Section fresh or frozen tissue at 8-10  $\mu$ m using a cryostat.
  2. Mount sections onto slides and air dry completely.
  3. Fix sections in 10% neutral buffered formalin for 5-10 minutes.
  4. Rinse well with tap water, followed by a final rinse in distilled water.
- Staining:
  1. Place slides in absolute propylene glycol for 2-5 minutes.
  2. Stain in a pre-warmed Oil Red O solution for 10-15 minutes at 60°C (or 1-2 hours at room temperature).

3. Differentiate in 60% isopropanol for 1 minute to remove excess stain.
  4. Rinse thoroughly in distilled water.
- Counterstaining:
    1. Stain nuclei with Mayer's hematoxylin for 1-2 minutes.
    2. Rinse slides in tap water for 5 minutes.
    3. "Blue" the nuclei in a weak alkaline solution (e.g., Scott's tap water substitute).
  - Mounting:
    1. Rinse slides in distilled water.
    2. Mount with an aqueous mounting medium. Note: Do not use alcohol or xylene as they will dissolve the lipids.

## Workflow Diagram



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Caption: Workflow for Oil Red O staining of lipids.

## Feulgen Staining for DNA

## Application Note

The Feulgen stain is a highly specific histochemical method for the demonstration of DNA in tissue sections. The reaction is based on the acid hydrolysis of DNA, which removes the purine bases (adenine and guanine) and unmasks the aldehyde groups of deoxyribose. These newly formed aldehydes then react with Schiff reagent to produce a magenta color, specifically localizing the DNA. The intensity of the stain is proportional to the DNA content, making it valuable for studies on cell proliferation and ploidy analysis. RNA is not hydrolyzed by this procedure and therefore does not stain.

## Quantitative Data Summary

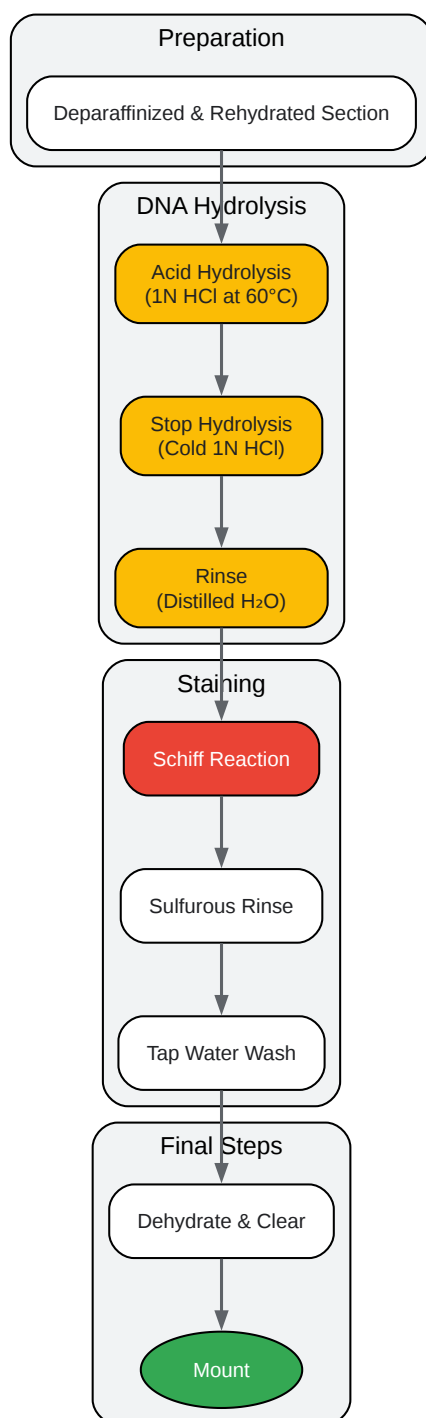
Parameter	Value	Unit
Hydrochloric Acid (HCl)	1	N
Hydrolysis Temperature	60	°C
Hydrolysis Time	10 - 12	minutes
Schiff Reagent Incubation	30 - 60	minutes
Sulfurous Rinse Solution	Sodium Metabisulfite (10%)	6 mL
1N HCl	5 mL	
Distilled Water	100 mL	

## Experimental Protocol

- Deparaffinization and Rehydration:
  1. Deparaffinize and rehydrate sections to distilled water as described in the PAS protocol.
- Hydrolysis:
  1. Rinse slides in cold 1N HCl.
  2. Place slides in pre-heated 1N HCl at 60°C for 10-12 minutes. This step is critical and timing can be optimized.

3. Immediately transfer slides back to cold 1N HCl for 1 minute to stop the hydrolysis.
  4. Rinse in distilled water.
- Schiff Reaction:
    1. Immerse slides in Schiff reagent for 30-60 minutes in a light-proof container.
    2. Wash slides in three changes of freshly prepared sulfurous rinse solution for 2 minutes each.
    3. Rinse in running tap water for 5 minutes.
  - Counterstaining (Optional):
    1. If a counterstain is desired, a 1% Light Green solution can be used for 1 minute.
    2. Rinse briefly in distilled water.
  - Dehydration and Mounting:
    1. Dehydrate through graded alcohols, clear in xylene, and mount with a permanent mounting medium.

## Workflow Diagram



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Caption: Workflow for the Feulgen stain for DNA detection.

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